

In-Depth Technical Guide: SCH-1473759 Hydrochloride (CAS Number: 1094067-13-6)

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Compound of Interest

Compound Name: SCH-1473759 hydrochloride

Cat. No.: B10801008

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SCH-1473759 hydrochloride is a potent, small-molecule inhibitor of Aurora kinases, a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Dysregulation of Aurora kinases is a hallmark of many human cancers, making them a compelling target for anticancer therapy. This technical guide provides a comprehensive overview of the preclinical data available for **SCH-1473759 hydrochloride**, including its mechanism of action, in vitro and in vivo efficacy, and available pharmacokinetic and toxicological data. Detailed experimental protocols and visual representations of key biological pathways and workflows are included to support further research and development efforts.

Introduction

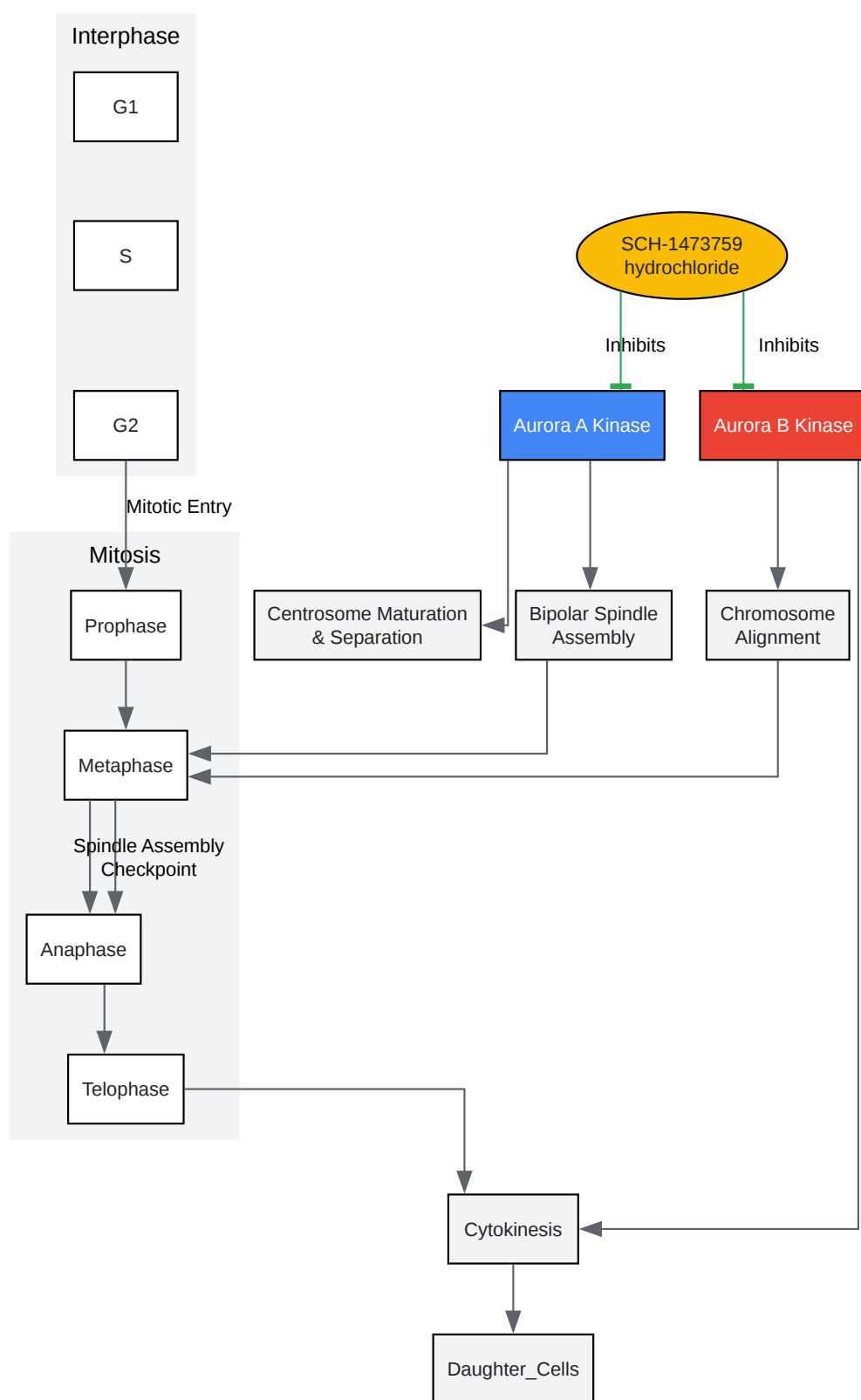
SCH-1473759 hydrochloride, a compound based on an imidazo[1,2-a]pyrazine core, has been identified as a sub-nanomolar inhibitor of both Aurora A and Aurora B kinases.[1] These kinases are essential for the proper execution of cell division, with Aurora A being involved in centrosome maturation and separation, and bipolar spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome-microtubule attachments and cytokinesis. Inhibition of these kinases by SCH-1473759 leads to mitotic arrest and subsequent apoptosis in cancer cells, demonstrating its potential as a therapeutic agent. This document synthesizes the available technical data on **SCH-1473759 hydrochloride** to serve as a detailed resource for the scientific community.

Mechanism of Action

SCH-1473759 hydrochloride exerts its anti-tumor effects primarily through the potent inhibition of Aurora A and Aurora B kinases.[2] The inhibition of these kinases disrupts the orderly progression of mitosis, leading to endoreduplication and apoptosis.

Signaling Pathway

The primary signaling pathway affected by SCH-1473759 is the Aurora kinase pathway, which is central to the regulation of the cell cycle, specifically during mitosis.



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Figure 1: Simplified Aurora Kinase Signaling Pathway in Mitosis.

In Vitro Activity

Kinase Inhibition

SCH-1473759 hydrochloride demonstrates potent inhibitory activity against Aurora A and Aurora B kinases. It also shows activity against other kinases at slightly higher concentrations.

Target Kinase	IC50 (nM)	Kd (nM)
Aurora A	4[2]	20[2]
Aurora B	13[2]	30[2]
Src family kinases	<10[2]	-
Chk1	13[2]	-
VEGFR2	1[2]	-
IRAK4	37[2]	-

Table 1: In vitro kinase inhibitory activity of SCH-1473759.

Cell Proliferation

The compound effectively inhibits the proliferation of various human cancer cell lines, with particularly high potency in hematological and solid tumors.

Cell Line	Cancer Type	IC50 (nM)
HCT116	Colon	6[2]
A2780	Ovarian	<5[2]
LNCaP	Prostate	<5[2]
N87	Gastric	<5[2]
Molt4	Leukemia	<5[2]
K562	Leukemia	<5[2]
CCRF-CEM	Leukemia	<5[2]

Table 2: Anti-proliferative activity of SCH-1473759 in various cancer cell lines.

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of SCH-1473759.

Dose and Schedule	Tumor Growth Inhibition (TGI)
5 mg/kg (ip, bid), continuous	50% on day 16[2]
10 mg/kg (ip, bid), intermittent (5 days on/5 days off)	69% on day 16[2]

Table 3: In vivo anti-tumor efficacy of SCH-1473759 in a human tumor xenograft model.

Pharmacokinetics and Toxicology

Pharmacokinetics

Qualitative pharmacokinetic studies have been conducted in several species.

Species	Clearance	Half-life	Tissue Distribution
Rodents	High[2]	Moderate[2]	High[2]
Dog	Moderate[2]	Moderate[2]	High[2]
Monkey	Moderate[2]	Moderate[2]	High[2]

Table 4: Summary of qualitative pharmacokinetic properties of SCH-1473759.

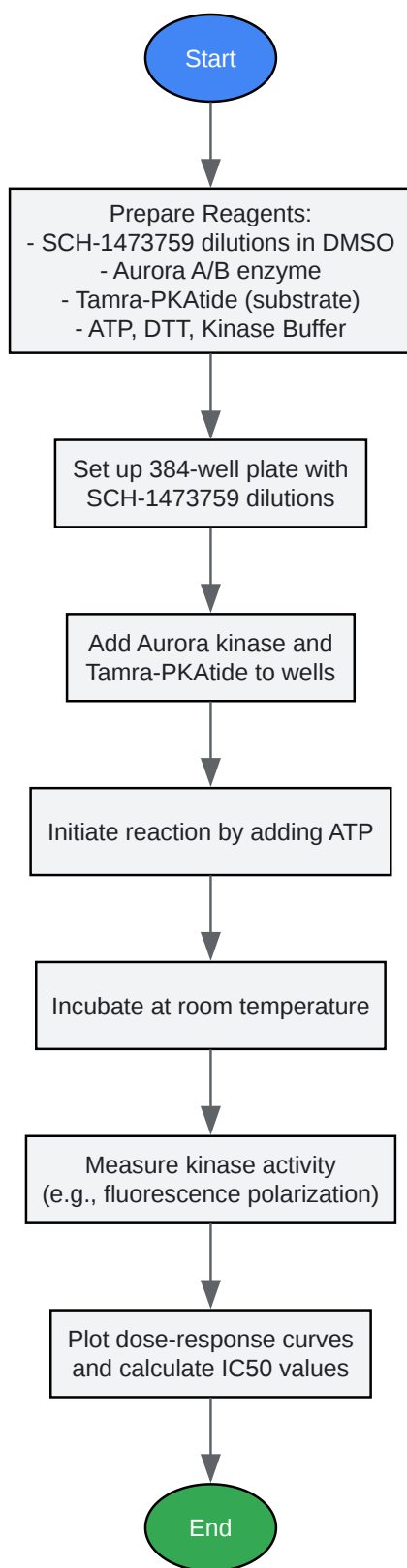
Toxicology

The compound has been reported to be well-tolerated at therapeutic doses in preclinical models.[2] A formal toxicological profile with specific data such as LD50 is not publicly available. The provided Material Safety Data Sheet (MSDS) indicates that the compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

Experimental Protocols

Aurora Kinase Assay

This protocol outlines the general procedure for determining the in vitro inhibitory activity of SCH-1473759 against Aurora A and B kinases.



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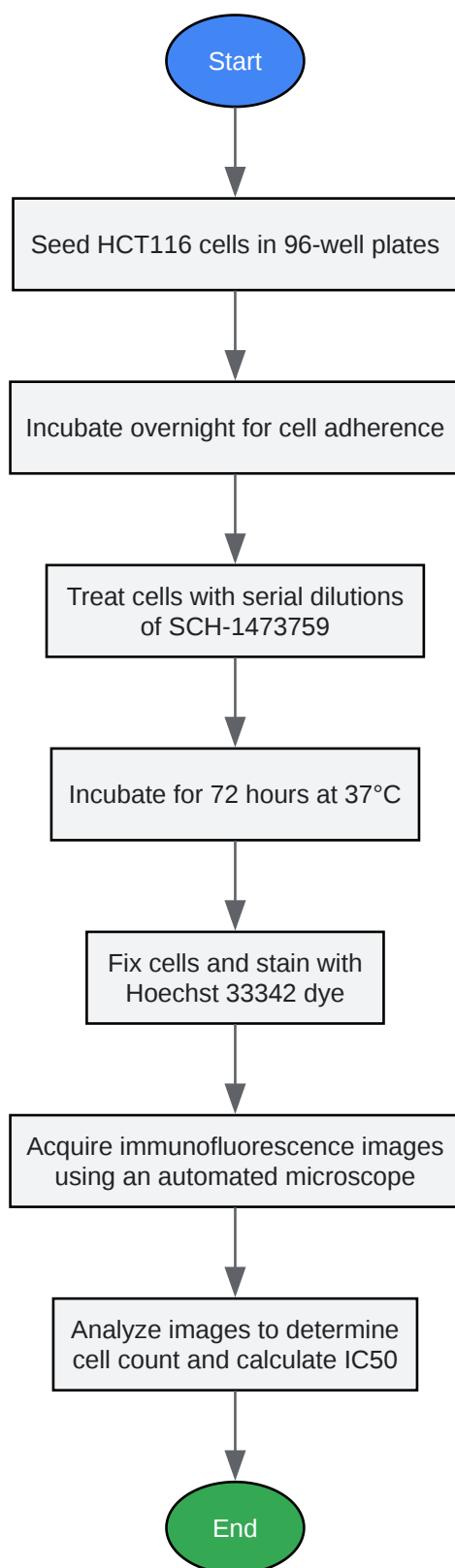
Figure 2: General workflow for an in vitro Aurora kinase assay.

Detailed Steps:

- **Compound Preparation:** Serially dilute **SCH-1473759 hydrochloride** in 100% DMSO to achieve a range of desired concentrations.
- **Reaction Setup:** In a low protein binding 384-well plate, add the diluted compound.
- **Reagent Addition:**
 - For the Aurora A assay, add a reaction mixture containing 8 nM Aurora A enzyme, 100 nM Tamra-PKAtide, 1 mM DTT, and kinase buffer.[\[2\]](#)
 - For the Aurora B assay, add a reaction mixture containing 26 nM Aurora B enzyme, 100 nM Tamra-PKAtide, 1 mM DTT, and kinase buffer.[\[2\]](#)
- **Reaction Initiation:** Start the kinase reaction by adding ATP to a final concentration of 25 μ M for Aurora A and 50 μ M for Aurora B.[\[2\]](#)
- **Incubation:** Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity using a suitable detection method, such as fluorescence polarization to detect the phosphorylation of the Tamra-PKAtide substrate.
- **Data Analysis:** Generate dose-response curves from the inhibition data (in duplicate) and calculate the IC50 values.

Cell Proliferation Assay (HCT116)

This protocol describes a method to assess the anti-proliferative effects of SCH-1473759 on the HCT116 colon cancer cell line.



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Figure 3: Workflow for a cell proliferation assay using HCT116 cells.

Detailed Steps:

- Cell Seeding: Plate HCT116 cells in 96-well plates at a density of 625 to 3,750 cells per well and allow them to adhere overnight.[\[2\]](#)
- Compound Treatment: Treat the cells in triplicate with various concentrations of SCH-1473759, ensuring a final DMSO concentration of 0.1%.[\[2\]](#)
- Incubation: Incubate the plates for 72 hours at 37°C. A zero-hour plate should be stained at the start of the study for baseline cell count.[\[2\]](#)
- Fixation and Staining: Fix the cells with a fixation solution containing 1,000 nM Hoechst 33342 dye and incubate for 30 minutes.[\[2\]](#)
- Washing: Remove the fixation solution and wash the cells twice with PBS.[\[2\]](#)
- Imaging: Capture 15 immunofluorescence images per well at 10x magnification using an automated fluorescent microscope.[\[2\]](#)
- Data Analysis: Analyze the images to determine the cell count in each well. Plot the cell viability against the compound concentration to determine the IC50 value.

Synthesis

The core of SCH-1473759 is an imidazo[1,2-a]pyrazine scaffold. While a specific, detailed synthesis protocol for **SCH-1473759 hydrochloride** is not publicly available, the synthesis of related imidazo[1,2-a]pyrazine derivatives typically involves the condensation of a 2-aminopyrazine derivative with an α -haloketone. Further modifications would be required to introduce the specific side chains present in SCH-1473759.

Conclusion

SCH-1473759 hydrochloride is a highly potent inhibitor of Aurora kinases with significant anti-proliferative activity in a broad range of cancer cell lines and demonstrated in vivo efficacy in preclinical tumor models. Its favorable, albeit qualitatively described, pharmacokinetic profile across multiple species suggests its potential for further development. The detailed in vitro and in vivo data, along with the provided experimental frameworks, offer a solid foundation for

researchers and drug development professionals to explore the full therapeutic potential of this promising anticancer agent. Further studies are warranted to establish a comprehensive toxicological profile and to elucidate the detailed metabolic fate of the compound.

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